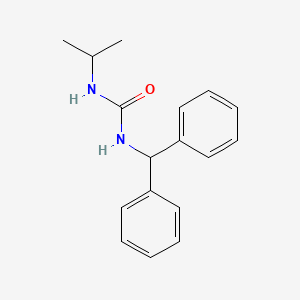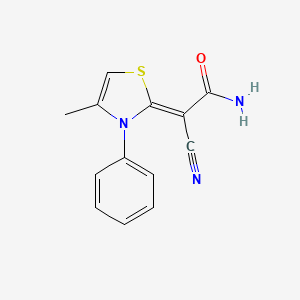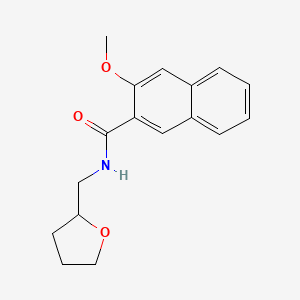
2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide
説明
2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of drugs known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a range of beneficial effects on the cardiovascular system.
作用機序
2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide 41-2272 works by stimulating the activity of sGC, an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation.
Biochemical and Physiological Effects:
The vasodilatory effects of this compound 41-2272 are due to its ability to increase the production of cGMP, which leads to the relaxation of smooth muscle cells in blood vessels. This results in improved blood flow and reduced blood pressure. Additionally, this compound 41-2272 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of conditions such as atherosclerosis.
実験室実験の利点と制限
One advantage of 2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide 41-2272 is its specificity for sGC, which minimizes off-target effects. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life. However, one limitation of this compound 41-2272 is its relatively low potency compared to other sGC stimulators.
将来の方向性
There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. Additionally, further studies are needed to elucidate the full range of its anti-inflammatory effects and to determine its potential use in the treatment of other inflammatory conditions. Finally, there is ongoing research into the development of more potent and selective sGC stimulators, which may have improved therapeutic efficacy compared to this compound 41-2272.
科学的研究の応用
2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of conditions such as atherosclerosis.
特性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-11(15(18)17-13-7-8-13)19-14-9-5-12(6-10-14)16(2,3)4/h5-6,9-11,13H,7-8H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPYHSPOBBWIMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)OC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,6-diamino-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B4658746.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4658747.png)
![N-1-naphthyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4658755.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B4658762.png)

![ethyl 1-ethyl-6-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4658769.png)
![N-(5-chloro-2-methoxyphenyl)-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4658779.png)
![4-bromo-3-methoxy-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-naphthamide](/img/structure/B4658784.png)
![ethyl 3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4658787.png)
![1-(2-ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4658811.png)
![N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-iodobenzamide](/img/structure/B4658815.png)

![3-methyl-N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4658841.png)